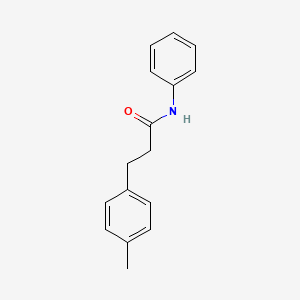

3-(4-methylphenyl)-N-phenylpropanamide

Description

Significance of Amide Scaffolds in Modern Chemical Research

The amide bond is one of the most fundamental and prevalent linkages in both biochemistry and synthetic chemistry. nih.govchemsrc.com Its importance is underscored by its presence in peptides and proteins, where the planarity and stability of the amide bond are crucial for defining the secondary and tertiary structures of these essential biomolecules. In the realm of medicinal chemistry, the amide moiety is a key pharmacophore found in a vast array of therapeutic agents. acs.orgnih.gov This is due to a combination of favorable properties, including high stability under physiological conditions, and the ability to act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological targets like enzymes and receptors. chemsrc.com The development of novel and more sustainable methods for creating amide bonds remains a top priority in green chemistry and for the pharmaceutical industry. nih.govchemeo.com

Historical Trajectories and Initial Academic Interest in N-Phenylpropanamides

The N-phenylpropanamide scaffold is a core structural feature in a number of historically significant and pharmacologically active molecules. A prominent example is the fentanyl series of synthetic opioids. The synthesis of fentanyl in 1960 marked a significant milestone in medicinal chemistry, providing a powerful analgesic and paving the way for the development of numerous analogues with varying potencies and safety profiles. researchgate.net These compounds, which are technically N-phenyl-N-(piperidin-4-yl)propanamides, highlighted the potential of the N-phenylpropanamide core in designing potent drugs that interact with the central nervous system. Research into related structures, such as N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, further demonstrated the remarkable analgesic potential and the high safety margins that could be achieved with this class of compounds. wikipedia.org Beyond analgesics, N-phenylpropanamide derivatives have also been investigated for other biological activities. nih.gov

Positioning of 3-(4-methylphenyl)-N-phenylpropanamide within Contemporary Research Endeavors

Direct and extensive research on This compound is not widely documented in publicly available scientific literature. However, its structure, featuring a 3-arylpropanamide core, places it within a class of compounds that are of interest in several research domains. The presence of the 4-methylphenyl (p-tolyl) group and the N-phenylamide moiety suggests potential applications in areas where molecular recognition and hydrophobic interactions are key.

Due to the limited specific data, the study of this compound would likely begin with foundational synthetic chemistry and characterization, followed by exploratory screening for biological activity based on the known properties of related 3-aryl-N-phenylpropanamides. These related compounds have been investigated for their potential as enzyme inhibitors or receptor ligands.

Overview of Key Research Areas and Unexplored Dimensions for Propanamide Derivatives

The broader family of propanamide derivatives continues to be a fertile ground for chemical research. Current investigations span a wide range of applications:

Medicinal Chemistry: The development of novel propanamide-based drugs is ongoing, with a focus on creating agents with improved efficacy and safety profiles for conditions such as pain, inflammation, and neurodegenerative diseases. orgsyn.orgtsijournals.com The modular nature of their synthesis allows for the creation of large libraries of related compounds for high-throughput screening.

Materials Science: Amide-containing polymers, including those derived from propanamides, are explored for their unique physical properties, such as thermal stability and mechanical strength.

Catalysis: The development of new catalytic methods for amide bond formation is a major area of research, aiming to create more environmentally friendly and efficient synthetic routes. chemeo.com

For a compound like This compound , unexplored dimensions would include a systematic investigation of its biological activities. Given its structural similarity to precursors of some biologically active molecules, it could be a candidate for screening in anticancer, anti-inflammatory, or antimicrobial assays. Furthermore, its physical properties could be of interest in materials science, potentially as a monomer or a building block for more complex supramolecular structures. The lack of extensive research on this specific molecule means that its fundamental chemical and biological profile is yet to be established, representing a clear area for future investigation.

Chemical Properties and Synthesis

Due to the scarcity of experimental data for This compound in the literature, some of its properties can be predicted using computational methods or inferred from closely related compounds.

Interactive Data Table: Predicted Chemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₆H₁₇NO | |

| Molecular Weight | 239.31 g/mol | |

| XLogP3 | 3.2 | A measure of lipophilicity. |

| Hydrogen Bond Donor Count | 1 | From the N-H group. |

| Hydrogen Bond Acceptor Count | 1 | From the carbonyl oxygen. |

| Rotatable Bond Count | 3 | |

| Formal Charge | 0 |

Note: These values are computationally predicted and have not been experimentally verified.

A plausible synthetic route to This compound would involve the amidation of a 3-(4-methylphenyl)propanoic acid derivative with aniline (B41778). A common laboratory-scale method would be a two-step process:

Formation of the Acyl Chloride: 3-(4-methylphenyl)propanoic acid can be converted to its more reactive acyl chloride, 3-(4-methylphenyl)propanoyl chloride , by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Amide Formation: The resulting acyl chloride can then be reacted with aniline in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, yielding the final product, This compound .

Reaction Scheme:

Potential Research Applications

While no specific research applications for This compound have been published, the structural motifs present in the molecule allow for informed speculation on its potential areas of investigation.

Receptor Binding Studies: Many N-phenylpropanamide derivatives are known to interact with receptors in the central nervous system. wikipedia.org Although this specific compound lacks the piperidine (B6355638) ring common in potent opioids, it could be used as a starting point or a fragment in the design of new ligands for various G-protein coupled receptors.

Antimicrobial Activity: Amide and sulfonamide moieties are constituents of many biologically active compounds. Derivatives of 3-phenylpropanamide (B85529) have been explored for their antimicrobial properties. Therefore, This compound could be screened for activity against various bacterial and fungal strains.

Fragment-Based Drug Discovery: In modern drug discovery, smaller molecules (fragments) are screened for weak binding to a biological target. If binding is detected, the fragment can be elaborated into a more potent lead compound. This compound is an ideal candidate for inclusion in a fragment library due to its relatively simple structure and molecular weight.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-12-16(18)17-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZYQHXUQPXOQQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 4 Methylphenyl N Phenylpropanamide

Established Synthetic Pathways for the 3-(4-methylphenyl)-N-phenylpropanamide Core Structure

The formation of the amide bond between 3-(4-methylphenyl)propanoic acid and aniline (B41778) is the cornerstone of synthesizing this compound. Various methodologies have been developed to achieve this transformation efficiently.

The direct reaction between a carboxylic acid and an amine to form an amide is a classical and widely used method. In the context of this compound, this involves the condensation of 3-(4-methylphenyl)propanoic acid with aniline. This reaction typically requires elevated temperatures to drive off the water molecule formed as a byproduct, thereby shifting the equilibrium towards the product. While straightforward, this method can sometimes lead to side reactions or require harsh conditions that may not be suitable for sensitive substrates.

To improve the efficiency and mildness of the reaction, various activating agents and reaction conditions can be employed. For instance, the use of a base like potassium carbonate in a suitable solvent such as tetrahydrofuran (THF) or ethyl acetate can facilitate the amidation process at room temperature, leading to excellent yields of the corresponding amide.

To circumvent the often harsh conditions of direct amidation, a plethora of coupling reagents have been developed to facilitate amide bond formation under milder conditions. lookchemmall.com These reagents activate the carboxylic acid group of 3-(4-methylphenyl)propanoic acid, making it more susceptible to nucleophilic attack by the amino group of aniline.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. Dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used carbodiimides. peptide.comresearchgate.net Phosphonium reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) are also highly effective. peptide.com Uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) are known for their efficiency and ability to suppress racemization in chiral substrates. peptide.comresearchgate.net The choice of coupling reagent and additives, such as 1-hydroxybenzotriazole (B26582) (HOBt), can be crucial in optimizing the reaction yield and minimizing side products. peptide.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Byproducts | Notes |

| Carbodiimides | DCC, EDC | Dicyclohexylurea (DCU), EDC-urea | DCU is often insoluble, facilitating removal. EDC byproducts are water-soluble. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Hexamethylphosphoramide (HMPA) | Can be highly effective but HMPA is a known carcinogen. |

| Uronium/Aminium Salts | HBTU, HATU, TBTU | Tetramethylurea | Generally provide fast reaction times and low racemization. peptide.com |

| Imidazolium | CDI, CIP | Imidazole, Carbon Dioxide | CDI is a simple and effective reagent. |

Catalytic methods for amide bond formation are gaining increasing attention due to their atom economy and environmental benefits. While specific catalytic systems for the direct synthesis of this compound are not extensively detailed in the provided context, general catalytic approaches for propanamide synthesis are relevant. These can involve transition metal catalysts that facilitate the coupling of carboxylic acids and amines. For instance, nickel-catalyzed reactions have been shown to be effective for the C-H/N-H annulation of aromatic secondary amides with alkynes, indicating the potential for transition metal catalysis in amide synthesis and modification. researchgate.net The development of catalytic systems that can directly and efficiently couple 3-(4-methylphenyl)propanoic acid and aniline under mild conditions remains an active area of research.

Functional Group Interconversions and Derivatization Strategies

Once the this compound core is synthesized, further modifications can be made to its structure to investigate structure-activity relationships or to develop new compounds with desired properties.

Table 2: Potential Modifications and Their Effects

| Modification Site | Type of Modification | Potential Effects |

| 4-Methylphenyl Moiety | Oxidation of methyl group | Introduction of a polar carboxylic acid group, altering solubility and providing a new reaction site. |

| 4-Methylphenyl Moiety | Aromatic halogenation | Alteration of electronic properties and lipophilicity. |

| N-Phenyl Moiety | Introduction of electron-donating groups | Increased electron density on the aromatic ring and potentially the amide nitrogen. |

| N-Phenyl Moiety | Introduction of electron-withdrawing groups | Decreased electron density on the aromatic ring, potentially affecting amide bond stability and reactivity. |

| N-Phenyl Moiety | Introduction of bulky substituents | Steric hindrance that can influence molecular conformation and receptor binding. |

Transformations at the Propanamide Aliphatic Chain

The aliphatic chain of this compound presents a versatile scaffold for a variety of chemical transformations, allowing for the introduction of diverse functional groups that can modulate the molecule's physicochemical properties. Key reactions targeting the α- and β-positions of the propanamide backbone include halogenation, alkylation, and elimination reactions.

α-Halogenation: The carbon atom alpha to the amide carbonyl group is susceptible to halogenation under both acidic and basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate, while basic conditions facilitate the formation of an enolate. libretexts.orglibretexts.org The introduction of a halogen atom, such as bromine or chlorine, at the α-position significantly enhances the synthetic utility of the molecule, providing a handle for subsequent nucleophilic substitution reactions. For instance, the resulting α-halo amide can serve as a precursor for the synthesis of α-amino or α-hydroxy derivatives. While specific studies on this compound are not prevalent, the general reactivity of amides in α-halogenation is a well-established principle in organic synthesis. nih.govyoutube.com

α-Alkylation: Direct alkylation at the α-position of amides can be achieved by generating an enolate with a strong base, followed by reaction with an alkyl halide. This method allows for the introduction of various alkyl groups, leading to a diverse range of derivatives. The enantioselective alkylation of related arylacetic acids has been successfully demonstrated using chiral lithium amides as traceless auxiliaries, suggesting a potential route for the stereocontrolled synthesis of α-substituted derivatives of this compound. nih.gov

β-Elimination Reactions: Modifications at the β-position of the propanamide chain can be designed to facilitate elimination reactions, leading to the formation of α,β-unsaturated amides. Such reactions typically require the presence of a suitable leaving group at the β-position and are often promoted by a base. The resulting unsaturated amides are valuable intermediates in Michael additions and other conjugate addition reactions. The principles of β-elimination are fundamental in organic chemistry and can be applied to appropriately substituted derivatives of this compound to generate novel unsaturated structures. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of amides is of growing importance in reducing the environmental impact of chemical processes. Key metrics such as atom economy and reaction mass efficiency, along with the careful selection of solvents and reagents, are crucial for developing sustainable synthetic routes.

Atom economy is a theoretical measure of the efficiency of a reaction in converting reactants to the desired product. nih.gov For the synthesis of a related compound, N-benzyl-3-phenylpropanamide, a comparison of different synthetic methods revealed significant differences in atom economy. An acid chloride route exhibited an atom economy of 49%, while a coupling reagent-based method had a lower atom economy of 31%. In contrast, a boric acid-catalyzed direct amidation approach demonstrated a significantly higher atom economy of 93%, highlighting the environmental benefits of catalytic methods that generate water as the primary byproduct. nih.govwalisongo.ac.id

Reaction Mass Efficiency (RME) provides a more practical measure of a reaction's greenness by considering the actual isolated yield and the masses of all reactants used. nih.gov For the aforementioned N-benzyl-3-phenylpropanamide synthesis, the boric acid-catalyzed route was found to be the most efficient, not only in terms of atom economy but also in practical yield and reduced waste generation. walisongo.ac.id

Below is a comparative table of green chemistry metrics for different synthetic routes to a structurally similar amide, N-benzyl-3-phenylpropanamide, which can serve as a model for assessing the synthesis of this compound.

| Synthetic Route | Atom Economy (%) | Reaction Mass Efficiency (%) | Process Mass Intensity (PMI) |

|---|---|---|---|

| Acid Chloride Route | 49 | - | - |

| Coupling Reagent (HATU) Route | 31 | - | - |

| Boric Acid Catalyzed Route | 93 | - | - |

Data for N-benzyl-3-phenylpropanamide synthesis, presented as a model. Specific values for this compound would require experimental determination.

For the synthesis of this compound, a direct catalytic amidation between 3-(4-methylphenyl)propanoic acid and aniline would be a greener approach compared to methods involving pre-activation of the carboxylic acid, which generate stoichiometric waste. Catalysts such as boric acid or certain boronic acids can facilitate this transformation with water as the only byproduct. walisongo.ac.idresearchgate.net

The selection of solvents is also paramount. Ideally, the reaction would be performed in a benign solvent or, even better, under solvent-free conditions. If a solvent is necessary, greener options such as water, ethanol, or supercritical fluids are preferred over chlorinated or aromatic solvents. nih.gov The workup and purification steps should also be designed to minimize solvent usage.

Mechanistic Investigations of Amide Formation Reactions

Understanding the mechanism of amide bond formation is crucial for optimizing reaction conditions and developing more efficient catalysts. The direct amidation of a carboxylic acid and an amine is a thermodynamically favorable but kinetically slow process that typically requires activation.

In the context of boric acid-catalyzed amidation, several mechanistic pathways have been proposed. One generally accepted mechanism involves the formation of a monoacyloxyboron intermediate. However, recent detailed investigations suggest that this may not be the complete picture. nih.govrsc.org

Studies on boron-catalyzed amidation reactions have revealed that interactions between the amine and the boron catalyst are highly likely. nih.gov It is proposed that dimeric B-X-B (where X can be O or NR) motifs may play a crucial role in activating the carboxylic acid while simultaneously delivering the amine nucleophile to the carbonyl group. nih.govrsc.org

For arylboronic acid catalysts, theoretical calculations suggest that the formation of an acyloxyboronic acid intermediate is a key step. The removal of water is essential to drive the equilibrium towards product formation. The subsequent nucleophilic attack by the amine on this intermediate leads to the formation of the amide bond, with the cleavage of the C-O bond of the tetracoordinate acyl boronate intermediate being the rate-determining step. nih.gov The catalytic activity can be influenced by the steric and electronic properties of the substituents on the arylboronic acid. nih.gov

Structural and Conformational Analysis of 3 4 Methylphenyl N Phenylpropanamide

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for confirming the chemical identity and exploring the conformational dynamics of 3-(4-methylphenyl)-N-phenylpropanamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry (MS) provide complementary information regarding the molecule's atomic connectivity, functional groups, and molecular mass.

NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the full atomic framework of this compound can be mapped.

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The amide proton (N-H) would typically appear as a broad singlet in the downfield region (around 7.5-8.5 ppm). The aromatic region would contain signals for nine protons: a classic AA'BB' system for the disubstituted p-tolyl ring and a multiplet for the monosubstituted N-phenyl ring. The two methylene groups (-CH₂-CH₂-) of the propanoyl chain would appear as two triplets, and a sharp singlet for the methyl (-CH₃) protons would be observed in the upfield region.

The ¹³C NMR spectrum provides information on the carbon skeleton. A characteristic signal for the carbonyl carbon (C=O) is expected in the highly deshielded region (around 170-175 ppm). The aromatic region would display multiple signals corresponding to the different carbon environments of the two rings, including the quaternary carbons. The aliphatic region would show signals for the two methylene carbons and the methyl carbon.

Conformational studies using NMR can reveal information about restricted rotation around the amide C-N bond, a well-known feature due to its partial double-bond character from resonance utexas.edu. This can lead to the existence of syn and anti conformers, which may result in the broadening of NMR signals or even the appearance of two distinct sets of peaks at low temperatures.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on established NMR principles and data from analogous compounds.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Amide (C=O) | - | ~172 |

| N-H | 7.5 - 8.5 (broad s, 1H) | - |

| N-Phenyl C-1' (quaternary) | - | ~138 |

| N-Phenyl C-2'/6' | 7.5 - 7.6 (d, 2H) | ~120 |

| N-Phenyl C-3'/5' | 7.2 - 7.4 (t, 2H) | ~129 |

| N-Phenyl C-4' | 7.0 - 7.2 (t, 1H) | ~124 |

| Tolyl C-1'' (quaternary) | - | ~138 |

| Tolyl C-4'' (quaternary) | - | ~136 |

| Tolyl C-2''/6'' | ~7.1 (d, 2H) | ~129 |

| Tolyl C-3''/5'' | ~7.1 (d, 2H) | ~128 |

| Methylene (-CH₂-Ar) | ~3.0 (t, 2H) | ~32 |

| Methylene (-CH₂-CO) | ~2.6 (t, 2H) | ~38 |

| Methyl (-CH₃) | ~2.3 (s, 3H) | ~21 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these spectra are dominated by vibrations of the amide linkage and the two aromatic rings.

The most prominent features in the IR spectrum include:

N-H Stretching: A sharp to moderately broad band around 3300 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding; in the solid state or concentrated solutions, this band is typically broader and shifted to a lower wavenumber compared to the gas phase or dilute solutions, indicating the presence of intermolecular N-H···O=C hydrogen bonds researchgate.netdergipark.org.trresearchgate.net.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and methyl groups are observed just below 3000 cm⁻¹ researchgate.netdergipark.org.tr.

Amide I Band: A very strong absorption between 1660 and 1680 cm⁻¹, primarily due to the C=O stretching vibration. This is one of the most characteristic bands for amides researchgate.netdergipark.org.tr.

Amide II Band: A strong band between 1530 and 1550 cm⁻¹, arising from a combination of N-H in-plane bending and C-N stretching vibrations researchgate.netdergipark.org.tr.

Aromatic C=C Stretching: Several bands of variable intensity in the 1600-1450 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations of the aromatic rings.

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data for N-phenylpropanamide and general group frequencies. researchgate.netdergipark.org.trresearchgate.net

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium |

| Amide I (C=O Stretch) | 1680 - 1660 | Very Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Variable |

| Amide II (N-H Bend + C-N Stretch) | 1550 - 1530 | Strong |

| CH₂/CH₃ Bending | 1470 - 1370 | Medium |

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₆H₁₇NO, corresponding to a monoisotopic mass of approximately 239.131 Da. The electron ionization (EI) mass spectrum would therefore show a molecular ion peak ([M]⁺˙) at m/z 239.

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways for aromatic amides. The most common cleavages occur at bonds alpha to the carbonyl group and at the benzylic position.

Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-C bond beta to the p-tolyl ring, leading to the formation of a stable 4-methylbenzyl cation, which rearranges to the highly stable tropylium ion at m/z 91 . This is often the base peak in the spectrum.

Amide Bond Cleavage: Scission of the C-N bond can occur, generating an acylium ion ([C₁₀H₁₁O]⁺) at m/z 147.

Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent methylene group can produce a fragment corresponding to [C₆H₅NHCO]⁺ at m/z 120.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

| 239 | [C₁₆H₁₇NO]⁺˙ | C₁₆H₁₇NO | Molecular Ion (M⁺˙) |

| 148 | [C₉H₁₀NO]⁺ | C₉H₁₀NO | Loss of benzyl radical (•C₇H₇) |

| 147 | [C₁₀H₁₁O]⁺ | C₁₀H₁₁O | Loss of anilino radical (•NHC₆H₅) |

| 120 | [C₇H₆NO]⁺ | C₇H₆NO | Cleavage α to C=O |

| 93 | [C₆H₇N]⁺˙ | C₆H₇N | Aniline (B41778) radical cation |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion (from 4-methylbenzyl cation), likely base peak |

X-ray Crystallographic Studies for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the surveyed literature, its solid-state architecture can be reliably predicted based on extensive crystallographic data available for analogous secondary aromatic amides nih.govresearchgate.netacs.orgmostwiedzy.placs.org. X-ray crystallography provides definitive information on molecular geometry, bond parameters, and the intermolecular interactions that dictate crystal packing.

Table 4: Expected Bond Parameters for the Amide Core of this compound Values are based on crystallographic data of analogous amides. wikipedia.orgic.ac.ukresearchgate.net

| Parameter | Typical Value |

| C=O Bond Length | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.33 Å |

| N-C (Aryl) Bond Length | ~1.43 Å |

| O=C-N Bond Angle | ~122° |

| C-N-C (Aryl) Bond Angle | ~125° |

| O=C-N-C Torsion Angle | ~180° (trans conformation) |

The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily strong hydrogen bonds and weaker π-π stacking interactions.

Hydrogen Bonding: The most significant interaction governing the supramolecular assembly of secondary amides is the intermolecular N-H···O=C hydrogen bond researchgate.netacs.org. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. This interaction typically leads to the formation of infinite one-dimensional chains or tapes running through the crystal lattice, a motif known as a C(4) chain in graph-set notation researchgate.net.

π-π Stacking: The presence of two aromatic rings (phenyl and p-tolyl) provides the opportunity for π-π stacking interactions, which will further stabilize the crystal structure acs.orgacs.orgnih.govacs.org. These interactions can occur between pairs of phenyl rings, pairs of tolyl rings, or between a phenyl and a tolyl ring of adjacent molecules. The geometry is typically parallel-displaced, with centroid-to-centroid distances in the range of 3.5 to 4.5 Å acs.orgnih.gov.

Table 5: Expected Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance | Resulting Motif |

| Hydrogen Bond | N-H | C=O | N···O: ~2.9 Å | 1D Chains/Tapes |

| π-π Stacking | Phenyl/Tolyl Ring (π-system) | Phenyl/Tolyl Ring (π-system) | Centroid-Centroid: 3.5 - 4.5 Å | 3D Network Stabilization |

| C-H···O | Aromatic/Aliphatic C-H | C=O | C···O: 3.0 - 3.5 Å | Lattice Stabilization |

| C-H···π | Aromatic/Aliphatic C-H | Phenyl/Tolyl Ring (π-system) | H···Centroid: ~2.8 Å | Lattice Stabilization |

Polymorphism and Co-crystallization Phenomena

Polymorphism is the ability of a solid material to exist in multiple forms or crystal structures known as polymorphs. While extensive searches of chemical and crystallographic literature have been conducted, no specific studies documenting the polymorphic behavior of this compound have been identified. The existence of polymorphism in a compound is not predictable a priori and must be determined experimentally through techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy. Different polymorphs of a compound, despite having the same chemical composition, can exhibit distinct physical properties, including melting point, solubility, and stability.

Co-crystallization is a technique used to design crystalline solids with modified physicochemical properties by combining a target molecule with a coformer in a specific stoichiometric ratio within a crystal lattice. This technique is widely employed to enhance properties like solubility and stability. There are no published reports on the formation of co-crystals involving this compound. The potential for this compound to form co-crystals would depend on its ability to form robust intermolecular interactions, such as hydrogen bonds or π-π stacking, with suitable coformer molecules.

Conformational Landscape and Rotational Isomerism

The conformational landscape of this compound is defined by the rotational freedom around its single bonds and the restricted rotation around the amide C-N bond. Rotational isomers, or conformers, arise from this rotation, leading to different spatial arrangements of the atoms.

The key rotational degrees of freedom in this molecule include:

Rotation around the C-C bonds in the propanamide backbone.

Rotation around the C-N bond connecting the propanamide nitrogen to the phenyl ring.

Rotation around the C-C bond connecting the propanamide chain to the 4-methylphenyl group.

The planarity of the amide group (C-CO-N-C) is a dominant feature due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This resonance imparts partial double-bond character to the C-N bond, significantly hindering its rotation and leading to the existence of distinct cis and trans isomers (with respect to the substituents on the C-N bond). For secondary amides like this compound, the trans conformation is generally more stable due to reduced steric hindrance.

Analysis of Amide Bond Rotational Barriers

The partial double-bond character of the amide C–N bond creates a significant energy barrier to rotation. nanalysis.comazom.com This restricted rotation is a fundamental property of amides and can be observed and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nanalysis.comazom.com At room temperature, the rotation is slow on the NMR timescale, often resulting in distinct signals for atoms in different chemical environments on either side of the amide bond. As the temperature increases, the rate of rotation increases, and if the energy barrier is overcome, the distinct signals coalesce into a single, averaged signal. nanalysis.com

While no specific experimental or computational value for the amide bond rotational barrier of this compound has been reported in the literature, typical energy barriers for rotation in secondary amides fall within a well-established range. Computational chemistry methods, such as ab initio molecular orbital calculations, are valuable tools for determining these energy barriers. science.gov These studies involve mapping the energy of the molecule as a function of the amide bond dihedral angle to identify the transition state energy.

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| N,N-dimethylformamide | ~21 | NMR Spectroscopy |

| N,N-dimethylacetamide | ~18-20 | NMR Spectroscopy |

| N-methylacetamide | ~19-21 | NMR Spectroscopy |

Note: The data in this table represents general values for common amides to provide context and are not specific to this compound.

The actual barrier for this compound would be influenced by the steric and electronic properties of its specific substituents, namely the N-phenyl and the 3-(4-methylphenyl) groups.

Influence of Substituents on Preferred Conformations

The substituents on the amide nitrogen and the carbonyl carbon play a crucial role in determining the molecule's preferred conformation by exerting steric and electronic effects.

N-phenyl group: The presence of the phenyl group on the nitrogen atom introduces steric bulk, which influences the dihedral angle between the phenyl ring and the amide plane. To minimize steric clash with the carbonyl oxygen and the rest of the molecule, the phenyl ring is typically twisted out of the amide plane. This rotation, however, affects the degree of electronic conjugation between the phenyl π-system and the amide bond.

The interplay between the hindered rotation of the amide bond and the more facile rotations around the other single bonds results in a complex potential energy surface with several local minima, each corresponding to a stable conformer. The globally preferred conformation represents the optimal balance of minimizing steric repulsions while maximizing stabilizing interactions.

Computational and Theoretical Investigations of 3 4 Methylphenyl N Phenylpropanamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational tools for understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for molecules of this size. researchgate.netacs.orgyoutube.com For 3-(4-methylphenyl)-N-phenylpropanamide, these calculations would provide a precise, three-dimensional model of its most stable structure (optimized geometry) and a wealth of information about its intrinsic properties.

Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

The electronic structure dictates the chemical identity and reactivity of a molecule. DFT calculations map the electron density and determine the energies and shapes of molecular orbitals (MOs). Key among these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Electronic Structure and Molecular Orbitals: The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A small energy gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings and the amide nitrogen, while the LUMO would likely be distributed over the carbonyl group and the aromatic systems.

Reactivity Descriptors: From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to predict how the molecule will behave in a chemical reaction. mdpi.comresearchgate.netnih.gov These descriptors provide quantitative measures of various aspects of reactivity.

A hypothetical table of reactivity descriptors for this compound, as would be derived from DFT calculations, is presented below.

| Descriptor | Formula | Predicted Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.comresearchgate.net |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the ability to act as an electrophile. researchgate.net |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. researchgate.net |

Vibrational Frequency and Spectroscopic Parameter Predictions

DFT calculations are highly effective at predicting the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. These predicted spectra are instrumental in assigning the experimental bands to specific molecular motions, such as stretching, bending, and wagging of bonds. researchgate.netnih.gov

For this compound, key vibrational modes would include:

N-H stretching: Typically observed in the 3300-3500 cm⁻¹ range.

C=O stretching (Amide I band): A strong absorption usually found between 1630 and 1690 cm⁻¹. nih.govnih.gov

N-H bending (Amide II band): Occurs in the 1510-1570 cm⁻¹ region. nih.gov

Aromatic C-H stretching: Found above 3000 cm⁻¹. researchgate.net

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

The table below presents an illustrative comparison of experimental and DFT-calculated vibrational frequencies for the related compound N-phenylpropanamide, demonstrating the typical accuracy of such predictions.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N-H Stretch | 3288 | 3481 |

| Aromatic C-H Stretch | 3100-3027 | 3078-3040 |

| Aliphatic C-H Stretch | 2975-2880 | 2988-2936 |

| C=O Stretch (Amide I) | 1662 | 1685 |

| N-H Bend (Amide II) | 1548 | 1570 |

| Aromatic C=C Stretch | 1599, 1495, 1445 | 1595, 1494, 1448 |

| Data derived from studies on the related molecule N-phenylpropanamide and are for illustrative purposes. |

Furthermore, quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) with considerable accuracy, aiding in the structural elucidation of the molecule in solution. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a "computational microscope" to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD can track the trajectory of each atom over time, revealing how the molecule moves, flexes, and interacts with its environment. researchgate.nethilarispublisher.commdpi.com

Conformational Sampling and Solvent Effects

The flexible single bonds in the propanamide backbone of this compound allow it to adopt numerous three-dimensional shapes, or conformations. The stability and population of these conformers are heavily influenced by the surrounding solvent. rsc.orgupc.edunih.gov

Ligand-Target Interaction Dynamics (Computational Models)

If this compound is being investigated as a potential drug, MD simulations are crucial for understanding how it interacts with its biological target, such as an enzyme or receptor. researchgate.netnih.govnih.gov After an initial binding pose is predicted by molecular docking, an MD simulation of the ligand-protein complex is performed. nih.govnottingham.ac.uk

These simulations provide insights into:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand within the binding site, one can assess whether the molecule remains stably bound or if it is unstable and likely to dissociate. nih.gov

Key Interactions: The simulation reveals the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that maintain the ligand in the binding pocket over time. mdpi.comnottingham.ac.uk

Conformational Changes: MD can show how the protein and/or the ligand adjust their conformations to achieve an optimal fit, a phenomenon known as "induced fit."

Water's Role: The simulation explicitly models the role of water molecules, which can mediate interactions between the ligand and the protein. bu.edu

This dynamic view of the interaction is far more informative than the static picture provided by docking alone and is essential for designing more potent and selective inhibitors. researchgate.netmdpi.com

Molecular Docking Studies for Ligand-Receptor Interactions (Computational Prediction)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a target macromolecule, typically a protein. hilarispublisher.comresearchgate.netnih.govnih.gov This method is fundamental in structure-based drug design for screening virtual libraries of compounds and prioritizing candidates for experimental testing. researchgate.netacs.orgnih.gov

The process involves two main steps:

Pose Generation: A search algorithm explores various possible orientations and conformations of the ligand within the protein's binding site.

Scoring: A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose. Lower scores typically indicate more favorable binding. researchgate.net

For this compound, docking studies could be used to predict its interaction with a hypothetical enzyme target. The results would identify the most likely binding mode and provide a binding energy score. The analysis would also detail the specific amino acid residues in the binding site that form key interactions (e.g., hydrogen bonds, pi-pi stacking with the phenyl rings, hydrophobic interactions with the methyl group). researchgate.netacs.org

A hypothetical docking result table is shown below.

| Parameter | Predicted Value/Residues | Type of Interaction |

| Binding Affinity (kcal/mol) | -8.5 | Overall binding strength |

| Hydrogen Bonds | Gln121, Arg254 | Amide C=O and N-H with protein backbone/sidechain |

| Pi-Pi Stacking | Phe330, Tyr334 | Phenyl rings with aromatic residues |

| Hydrophobic Interactions | Leu280, Val282, Ile340 | 4-methyl group and aliphatic chain with nonpolar residues |

| This table is a hypothetical representation of typical docking output and does not represent real data for this compound. |

These predictions provide a structural hypothesis for the molecule's mechanism of action and guide further optimization efforts to improve binding affinity and selectivity. acs.orgfairfield.edursc.org

Prediction of Binding Modes and Affinities

The prediction of how a small molecule like this compound binds to a biological target and the strength of that interaction are fundamental aspects of computational drug discovery. Molecular docking is a primary tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govjapsonline.com The process involves sampling a multitude of possible conformations and orientations of the ligand within the binding site of a protein and then using a scoring function to estimate the binding affinity for each pose.

While no specific docking studies for this compound are documented, the general procedure would involve obtaining the 3D structure of a potential target protein and using software like AutoDock or Glide to predict the binding mode. nih.gov The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), provides a quantitative estimate of the interaction strength. For instance, in studies of other small molecules, lower binding energy scores typically indicate a more stable and potentially more potent interaction. nih.gov

Identification of Key Interacting Residues

Following the prediction of a binding mode, a crucial step is the identification of the specific amino acid residues within the target protein that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the stability of the ligand-protein complex.

For this compound, this analysis would involve examining the predicted docked pose to identify all amino acid residues within a certain distance of the ligand. The types and distances of these interactions would then be cataloged. For example, the phenyl and methylphenyl groups would likely engage in hydrophobic interactions, while the amide group could form hydrogen bonds with suitable donor or acceptor residues in the binding pocket. This information is vital for understanding the basis of molecular recognition and for guiding the design of analogs with improved affinity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds. nih.gov

Descriptor Generation and Selection for Amide Derivatives

The foundation of any QSAR/SPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For a class of compounds like amide derivatives, a wide array of descriptors can be generated, categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of specific functional groups).

3D descriptors: Calculated from the 3D coordinates of the molecule (e.g., molecular shape, volume, surface area).

Physicochemical descriptors: Properties like logP (lipophilicity), polarizability, and dipole moment.

Once generated, a crucial step is the selection of a subset of relevant descriptors that have the most significant correlation with the activity or property of interest, while avoiding inter-correlation among the descriptors themselves. researchgate.net

Statistical Model Development and Validation for Activity Prediction

With a set of selected descriptors, a statistical model is developed to correlate these descriptors with the observed activity. Various statistical methods can be employed, including:

Multiple Linear Regression (MLR): A method that establishes a linear relationship between the descriptors and the activity.

Partial Least Squares (PLS): A technique suitable for handling a large number of correlated descriptors.

Machine Learning Algorithms: Methods like Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex non-linear relationships. nih.gov

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. mdpi.com Common validation techniques include:

Internal Validation (Cross-validation): The dataset is split into training and test sets multiple times to assess the model's consistency. The leave-one-out (LOO) cross-validation is a common method.

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development.

Y-randomization: The biological activity data is randomly shuffled to ensure the original correlation is not due to chance.

A statistically valid QSAR model for a series of analogs of this compound would provide valuable insights into the structural features that influence their activity and guide the design of more potent compounds.

Biological and Biochemical Activity Studies: Mechanistic Insights Excluding Human Clinical Data

In Vivo Efficacy and Mechanism Studies in Pre-clinical Animal Models (Strictly Excluding Human Clinical Data)A comprehensive search for preclinical studies in animal models to assess the efficacy or mechanism of action of 3-(4-methylphenyl)-N-phenylpropanamide yielded no results.

Pharmacodynamic Marker Modulation

No studies were identified that investigate the modulation of specific pharmacodynamic markers following the administration of this compound. Research on the mechanism of action or the physiological and biochemical effects that would define its pharmacodynamic profile is not available.

Evaluation in Animal Disease Models (e.g., inflammation, metabolic disorders)

There is no evidence in the reviewed literature of this compound being evaluated in any animal models for inflammation, metabolic disorders, or other diseases. While numerous animal models exist to test for anti-inflammatory or metabolic effects of novel compounds, this specific chemical does not appear to have been subjected to such testing in published studies.

In Vitro Biotransformation and Metabolic Pathway Investigations (Non-Human Systems)

No data is available concerning the in vitro biotransformation or metabolic fate of this compound in any non-human biological system. Standard methodologies using liver microsomes, S9 fractions, or hepatocytes are common for such investigations, but results for this compound have not been published. nih.govresearchgate.net

Consistent with the lack of biotransformation studies, there are no published reports identifying any metabolites of this compound. The process of identifying products of hydroxylation, N-dealkylation, or other metabolic reactions has not been documented for this compound.

The specific cytochrome P450 (CYP) enzymes or other biotransforming systems (e.g., flavin-containing monooxygenases, aldehyde oxidases) involved in the metabolism of this compound have not been identified. bioivt.com There are no reaction phenotyping studies available to determine which specific enzymes might be responsible for its potential breakdown in biological systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the 4-Methylphenyl Moiety

The 4-methylphenyl group, also known as the p-tolyl group, is a key structural feature of the parent compound. Modifications to this aromatic ring, including the electronic nature and steric bulk of its substituents, as well as the position of the methyl group, can profoundly influence the compound's biological activity.

Impact of Electronic and Steric Effects on Activity

The electronic properties of substituents on the phenyl ring can alter the electron density of the entire molecule, affecting its binding affinity to biological targets. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). The methyl group in the 4-position of the parent compound is a weak electron-donating group through an inductive effect (+I) and hyperconjugation.

In related series of bioactive compounds, the introduction of different substituents on a phenyl ring has been shown to have a significant impact on activity. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, replacing the methyl group with stronger electron-withdrawing groups like trifluoromethyl (-CF₃) or halogens (-Cl, -Br) often leads to similar or sometimes enhanced potency, reflecting their comparable physicochemical properties. researchgate.net Conversely, introducing an electron-donating group like methoxy (B1213986) (-OCH₃) can sometimes lead to a dramatic reduction in receptor potency. researchgate.net

Steric effects, which relate to the size and shape of the substituents, also play a crucial role. Increasing the size of an alkyl group at the 4-position of a phenyl ring has been shown to increase activity up to a certain point, after which further increases in bulk can be detrimental. For example, in one study, activity increased with the size of the 4-alkyl group up to a cyclopentyl group, but was reduced in the cyclohexyl analogue. researchgate.net This suggests the presence of a specific-sized hydrophobic pocket in the biological target.

| Substituent at 4-position | Electronic Effect | Steric Effect | Predicted Impact on Activity (relative to Methyl) | Rationale |

| -H | Neutral | Smaller | Likely decrease | Loss of favorable hydrophobic interaction. |

| -Cl | Electron-withdrawing | Similar | Potentially similar or increased | Favorable electronic properties for some targets. |

| -CF₃ | Strongly electron-withdrawing | Larger | Potentially increased | Strong EWG can enhance binding in some cases. |

| -OCH₃ | Electron-donating | Similar | Likely decrease | Unfavorable electronic or steric interaction. |

| -t-Butyl | Electron-donating | Much larger | Likely decrease | Steric hindrance may prevent optimal binding. |

Positional Isomer Effects

The position of the methyl group on the phenyl ring—ortho (2-position), meta (3-position), or para (4-position)—can significantly alter the molecule's conformation and how it presents its pharmacophoric features to a receptor. This can lead to substantial differences in biological activity among positional isomers. nih.gov

While direct comparative studies on 3-(tolyl)-N-phenylpropanamides are scarce, data from related structures, such as N-(aryl)-amides, show that the dihedral angle between the two aromatic rings is sensitive to the substituent position. researchgate.net For instance, in 3-methyl-N-(4-methylphenyl)benzamide, the two aromatic rings have a dihedral angle of 70.06°. researchgate.net This orientation would be different if the methyl group were in the ortho or para position, potentially affecting receptor fit.

In many biological systems, ortho-substitution can introduce a significant steric clash, forcing the phenyl ring to twist, which may be either beneficial or detrimental to activity. Meta-substitution typically has a smaller steric impact than ortho-substitution but can alter electronic distribution and vectoral properties of the molecule. Para-substitution, as in the parent compound, often allows for the substituent to extend into a specific sub-pocket of the binding site without disrupting the core binding interactions.

| Isomer | Predicted Conformation | Potential Impact on Activity | Rationale |

| 3-(2-methylphenyl)-N-phenylpropanamide (ortho) | Twisted conformation due to steric hindrance | Likely decreased | Steric clash may prevent optimal binding geometry. |

| 3-(3-methylphenyl)-N-phenylpropanamide (meta) | Less constrained than ortho | Potentially different from para | Altered vector of the methyl group may lead to different interactions. |

| 3-(4-methylphenyl)-N-phenylpropanamide (para) | Parent compound | Reference activity | Allows for interaction with a putative hydrophobic pocket. |

Exploration of N-Phenyl Substituent Variations

Influence of Substituents on Amide Bond Stability and Biological Profile

The amide bond is a relatively stable functional group due to resonance, which imparts a partial double-bond character to the C-N bond. mdpi.com However, its stability can be influenced by the electronic nature of the substituents on the adjacent phenyl ring. Electron-withdrawing groups on the N-phenyl ring can make the amide nitrogen less basic and potentially more susceptible to hydrolysis under certain conditions, although this effect is generally modest. nih.gov More significantly, these substituents can dramatically alter the biological activity.

In studies of related amide-containing compounds, such as N-phthalimide derivatives, the introduction of substituents on the N-aryl ring has a pronounced effect on the electrochemical properties, which can correlate with biological activity. nih.gov For example, the presence of electron-withdrawing groups like trifluoromethyl or multiple fluorine atoms can facilitate reduction processes. nih.gov

The position of substituents on the N-phenyl ring is also critical. In many bioactive series, para-substitution is well-tolerated and can lead to enhanced potency if the substituent is of an appropriate size and nature to fit into a corresponding pocket in the receptor. Ortho-substitution can sometimes lead to a significant decrease in activity due to steric hindrance with the amide carbonyl group, forcing a non-planar and potentially inactive conformation.

| N-Phenyl Substituent | Position | Electronic/Steric Effect | Predicted Impact on Amide Stability | Predicted Impact on Biological Activity |

| -H | - | Reference | Reference | Reference |

| 4-Chloro | para | Electron-withdrawing, minimal steric | Minor | Potentially increased |

| 2-Chloro | ortho | Electron-withdrawing, moderate steric | Minor | Likely decreased |

| 4-Methoxy | para | Electron-donating, minimal steric | Minor | Potentially altered |

| 4-Nitro | para | Strongly electron-withdrawing, moderate steric | Minor | Potentially increased or decreased |

Modifications of the Propanamide Aliphatic Chain

The three-carbon aliphatic chain, the "propanamide" part of the molecule, acts as a linker or spacer between the two aromatic moieties. Its length, rigidity, and branching are crucial for correctly positioning the aromatic groups for optimal interaction with a biological target.

Chain Length and Branching Effects

The length of the aliphatic chain is a critical determinant of activity in many classes of compounds where a linker connects two key binding groups. Increasing or decreasing the chain length from the optimal three carbons of the propanamide linker would alter the distance between the 4-methylphenyl and N-phenyl rings. If the target receptor has two distinct binding pockets for these rings, any deviation from the optimal length could lead to a significant loss of affinity. For example, in some series of beta-blockers (aryloxypropanolamines), the three-atom chain is optimal, and aryloxyethanolamines (a two-atom chain) are less potent. pharmaguideline.com

Introducing branching, such as a methyl group on the alpha or beta carbon of the propanamide chain, can have several effects. It can introduce a chiral center, potentially leading to stereospecific activity. Branching also restricts the conformational flexibility of the chain and can introduce new steric interactions. In a study on TRPV1 antagonists, the introduction of an α-methyl group conferred stereospecific potency, with the (S)-isomer being significantly more active. researchgate.net However, introducing two methyl groups at the alpha position (α,α-dimethyl) led to a decrease in activity compared to the corresponding α-methyl amides. researchgate.net This suggests that while some steric bulk may be tolerated or even beneficial, excessive bulk is detrimental.

| Chain Modification | Description | Predicted Impact on Activity | Rationale |

| Ethanamide (2-carbon chain) | Shorter chain | Likely decreased | Suboptimal distance between aromatic rings. |

| Butanamide (4-carbon chain) | Longer chain | Likely decreased | Suboptimal distance between aromatic rings. |

| α-Methylpropanamide | Branching at Cα | Potentially increased (stereospecific) | Introduces a chiral center and restricts conformation. |

| β-Methylpropanamide | Branching at Cβ | Potentially altered | Changes conformation and steric profile. |

| α,α-Dimethylpropanamide | Gem-dimethyl at Cα | Likely decreased | Excessive steric bulk may hinder binding. |

Introduction of Stereochemical Centers

The specific molecule this compound is achiral. However, the introduction of stereochemical centers into its core structure is a critical strategy in medicinal chemistry to explore three-dimensional binding requirements of biological targets and to optimize potency and selectivity. Chirality can be introduced, for example, by adding a substituent at the C2 position of the propanamide backbone, creating a chiral center.

The biological activity of chiral molecules can be highly dependent on their stereochemistry, as enantiomers often exhibit different interactions with chiral biological macromolecules like receptors and enzymes. mdpi.com In many cases, one enantiomer (the eutomer) is significantly more active than the other (the distomer).

Research on analogous N-phenylpropanamide structures underscores the importance of stereochemistry. For instance, in the case of ohmefentanyl, an extremely potent analgesic agent containing an N-phenylpropanamide moiety, the eight possible stereoisomers exhibit vast differences in analgesic activity. nih.gov The most potent isomers were found to be thousands of times more active than morphine, while their corresponding enantiomers were the least potent of all isomers, demonstrating extreme stereodifference in biological effect. nih.gov Similarly, studies on chiral isomers of dopamine (B1211576) transporter (DAT) inhibitors revealed that the (-)-isomer was generally more active in inhibiting dopamine reuptake than the (+)-isomer. nih.gov

This principle suggests that if a chiral center were introduced into this compound, the resulting enantiomers would be expected to display differential biological activity. The precise configuration required for optimal activity would depend on the specific biological target.

Table 1: Hypothetical Biological Activity of Chiral Analogs This table illustrates the common principle of stereoselectivity in drug action using a hypothetical analog, (R/S)-2-methyl-3-(4-methylphenyl)-N-phenylpropanamide.

| Compound | Stereochemistry | Hypothetical Target Affinity (Ki, nM) |

| Analog A | (S)-enantiomer | 15 |

| Analog B | (R)-enantiomer | 850 |

| Analog C | Racemic Mixture | 432 |

Bioisosteric Replacements at the Amide Linkage

The amide bond is a prevalent functional group in drug molecules but can be susceptible to enzymatic hydrolysis, potentially limiting metabolic stability. nih.gov Bioisosteric replacement of the amide linkage is a widely used strategy in drug design to improve pharmacokinetic properties such as stability, permeability, and bioavailability, while retaining or enhancing biological activity. researchgate.net

Several functional groups are recognized as effective amide bioisosteres. nih.gov

1,2,3-Triazoles: These five-membered heterocycles are excellent mimics of the trans-amide bond geometry. nih.gov They are chemically robust, resistant to hydrolysis and oxidation, and can participate in hydrogen bonding and dipole interactions, making them an effective replacement. hyphadiscovery.com

Oxadiazoles: The 1,2,4- and 1,3,4-oxadiazole (B1194373) isomers are common non-classical bioisosteres that can mimic the planarity and dipole moment of an amide bond. nih.gov They often lead to improved metabolic stability and can modulate physicochemical properties. nih.govnih.gov

Trifluoroethylamines: This group can serve as a metabolically stable amide isostere. The non-basic nature of the trifluoroethylamine nitrogen allows it to maintain critical hydrogen bond donor interactions, which in some cases has led to a significant increase in potency compared to the parent amide. nih.gov

Applying these strategies to the this compound scaffold would generate novel analogs with potentially superior drug-like properties.

Table 2: Potential Bioisosteric Replacements for the Amide Linkage

| Compound Name | Structure | Bioisosteric Group | Key Features |

| This compound | Original Scaffold | Amide | Parent structure, potential site for hydrolysis. |

| 1-(2-(4-methylphenyl)ethyl)-4-phenyl-1H-1,2,3-triazole | Analog with 1,2,3-Triazole | 1,4-disubstituted 1,2,3-triazole | Mimics trans-amide bond; metabolically stable. nih.govhyphadiscovery.com |

| 2-(2-(4-methylphenyl)ethyl)-5-phenyl-1,3,4-oxadiazole | Analog with 1,3,4-Oxadiazole | 1,3,4-Oxadiazole | Non-classical isostere; improves metabolic stability. nih.gov |

| 1,1,1-trifluoro-N-(2-(4-methylphenyl)ethyl)ethan-2-amine | Analog with Trifluoroethylamine | Trifluoroethylamine | Metabolically stable; maintains H-bond donor capacity. nih.gov |

Quantitative Correlation of Structural Descriptors with Biological Outcomes

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijprajournal.com The fundamental principle is that the activity of a compound is a function of its physicochemical properties, which are determined by its molecular structure. zsmu.edu.ua

In a QSAR study, various molecular descriptors are calculated for a set of molecules. These descriptors quantify different aspects of the molecule's structure, such as:

Physicochemical Properties: Lipophilicity (LogP), polar surface area (PSA), molecular weight, and pKa. youtube.com

Structural Descriptors: Molecular size, shape, and connectivity indices derived from the 2D graph of the molecule. nih.govnih.gov

Quantum-Chemical Parameters: Descriptors related to the electronic properties of the molecule, such as net atomic charges, dipole moment, and the energy of frontier molecular orbitals (HOMO/LUMO). nih.gov

These descriptors are then used as independent variables in statistical models—like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN)—to predict the biological activity (the dependent variable). nih.govbrieflands.com For example, QSAR studies on phenylpropanoid amides have shown that cytotoxicity against tumor cells correlates with descriptors for free energy, surface area, and ellipticity. nih.gov Similarly, a study on arylpropenamide derivatives found that thermal energy and entropy were key parameters for predicting anti-HBV activity. nih.gov

A QSAR model for this compound and its analogs could be developed to predict a specific biological outcome, such as receptor binding affinity or enzyme inhibition. This model would help in designing new, more potent compounds by predicting their activity before synthesis, thereby optimizing the drug discovery process. medcraveonline.com

Table 3: Examples of Structural Descriptors for QSAR Analysis This table lists descriptors that could be calculated for this compound in a hypothetical QSAR study.

| Descriptor Class | Descriptor Name | Description | Potential Influence on Activity |

| Lipophilicity | LogP | Octanol-water partition coefficient | Governs membrane permeability and absorption. youtube.com |

| Electronic | Polar Surface Area (PSA) | Sum of surfaces of polar atoms | Influences solubility and membrane transport. nih.gov |

| Electronic | Net Atomic Charge (e.g., on amide O or N) | Partial charge on a specific atom | Key for electrostatic or hydrogen bond interactions with a target. nih.gov |

| Topological | Molecular Weight (MW) | Mass of the molecule | Relates to size and diffusion properties. |

| Conformational | Torsional Angle | Dihedral angle between specific atoms | Defines the 3D shape and fit within a binding pocket. nih.gov |

| Thermodynamic | Heat of Formation | Energy released upon compound formation | Can relate to molecular stability and binding energy. nih.gov |

Advanced Applications and Emerging Research Directions

Role as Chemical Probes for Target Identification and Pathway Elucidation

Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of their biological function in a cellular context or complex biological mixtures. nih.govnih.gov This process, known as target identification, is fundamental to chemical biology and drug discovery. nih.gov The structure of 3-(4-methylphenyl)-N-phenylpropanamide provides a foundational scaffold that could be elaborated to create such probes.

To function as a probe, the parent molecule is typically modified to include two key components: a reactive group for covalent bonding to the target and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and isolation. The core structure of this compound is well-suited for these modifications. For instance, functional groups could be introduced onto either of the aromatic rings, allowing for the attachment of photo-activatable cross-linkers or affinity tags without significantly altering the core structure responsible for a putative biological interaction. By using such a probe, researchers could potentially "fish" for its binding partners in cell lysates, which are then identified using proteomic techniques, thereby elucidating its mechanism of action and the biological pathways it modulates. nih.gov

Table 1: Potential Modifications to this compound for Chemical Probe Development

| Modification Site | Type of Moiety to Add | Purpose |

| Phenyl Ring | Diazirine, Benzophenone | Photo-affinity labeling (covalent cross-linking to target) |

| 4-Methylphenyl Ring | Alkyne, Azide | Bio-orthogonal handle for "click" chemistry attachment of reporter tags |

| Either Aromatic Ring | Biotin | Affinity purification of the target protein-probe complex |

| Either Aromatic Ring | Fluorophore (e.g., Fluorescein) | Visualization of target localization via microscopy |

Integration into Supramolecular Assemblies and Material Science Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules held together by non-covalent interactions. taylorandfrancis.com These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, guide the spontaneous self-assembly of molecules into larger, well-ordered structures. taylorandfrancis.com The this compound molecule contains the necessary functional groups to participate in these precise recognition and assembly processes.

Amide-Directed Self-Assembly and Nanostructure Formation

The secondary amide group (–C(O)N-H–) within this compound is a powerful and highly directional motif for driving self-assembly. The amide proton (N-H) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This complementarity allows molecules to link together via strong N-H···O=C hydrogen bonds, often leading to the formation of one-dimensional tapes or chains. nih.gov

In the case of this compound, this directional hydrogen bonding can guide the molecules to assemble into predictable, repeating patterns. rsc.org The aromatic rings appended to the amide core can further stabilize these assemblies through π-π stacking interactions, potentially leading to the formation of more complex, higher-order nanostructures like fibers, ribbons, or sheets. The specific morphology of the resulting nanostructure is influenced by factors such as solvent, temperature, and concentration.

Applications in Soft Materials and Smart Systems (e.g., Organogels)

The ability of this compound to self-assemble into extended fibrous networks is a key prerequisite for its function as a low-molecular-weight organogelator. Organogels are a class of soft materials where a liquid organic solvent is immobilized within a three-dimensional network formed by a self-assembled gelator molecule. researchgate.net

When dissolved in a suitable organic solvent at an elevated temperature, molecules of this compound would be freely mobile. Upon cooling, the driving forces of hydrogen bonding and π-π stacking would induce the molecules to self-assemble into a solid-like network. This network effectively traps the solvent molecules, leading to the formation of a stable, macroscopic gel. scispace.com These materials are considered "smart" systems because their gel-to-sol transition can be responsive to external stimuli like temperature, making them potentially useful in areas such as controlled release or sensing.

Table 2: Research Findings on Amide-Based Organogelators

| Gelator Type | Driving Interactions | Potential Application |

| Arylcyclohexanol Derivatives | Hydrogen Bonding | Thermo-reversible materials scispace.com |

| Synthetic Tripeptides | Self-association, Hydrogen Bonding | Thermoreversible transparent gels scispace.com |

| Pluronic Lecithin Organogels (PLO) | Reverse-micelle entanglement | Transdermal drug delivery scispace.com |

Exploration in Synthetic Methodologies and Catalysis

In synthetic organic chemistry, this compound can serve as a versatile building block or intermediate. Its synthesis, typically achieved by coupling 3-(4-methylphenyl)propanoic acid with aniline (B41778), is a standard amide bond formation reaction. google.com

Beyond its synthesis, the compound itself presents opportunities for further chemical transformations. The aromatic rings can undergo electrophilic substitution reactions, allowing for the introduction of additional functional groups. The N-H proton of the amide is weakly acidic and can be deprotonated under strong basic conditions, enabling N-alkylation or N-arylation reactions. Furthermore, the amide functionality is a key component in many ligands used in transition metal catalysis. By incorporating coordinating groups onto the scaffold of this compound, it could be developed into a novel ligand for catalytic applications, where the steric and electronic properties of the tolyl and phenyl groups could influence the outcome of a catalytic cycle.

Development as Reference Standards for Analytical Research

Analytical reference standards are highly purified compounds used to ensure the accuracy, precision, and reliability of analytical tests. lgcstandards.com They are essential for method validation, calibration of instruments, and quantification of an analyte in a sample.

Given its stable, solid nature and well-defined chemical structure, this compound is an ideal candidate for development as an analytical reference standard. It could be used in various analytical techniques to identify or quantify itself or structurally related compounds. For example, in a research setting where derivatives of this molecule are being synthesized, a certified standard of the parent compound would be crucial for confirming the identity of byproducts via High-Performance Liquid Chromatography (HPLC) or for determining the purity of synthesized analogues using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Table 3: Analytical Techniques Utilizing Reference Standards

| Analytical Technique | Purpose of Reference Standard |

| High-Performance Liquid Chromatography (HPLC) | Retention time confirmation, Calibration curve generation for quantification |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention index matching, Mass spectrum library comparison |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shift reference, Purity determination (qNMR) |

| Infrared (IR) Spectroscopy | Functional group analysis, Spectrum comparison for identity confirmation |

Analytical Methodologies for Research and Characterization of 3 4 Methylphenyl N Phenylpropanamide